molecular formula C14H13N3O2 B056555 6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one CAS No. 118877-07-9

6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one

Cat. No.: B056555
CAS No.: 118877-07-9
M. Wt: 255.27 g/mol
InChI Key: NQQVXADOIMWVFD-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one is a synthetically derived organic compound belonging to the imidazo[1,2-a]pyrazinone chemical class, a scaffold of significant interest in medicinal chemistry and chemical biology research. Its core structure, featuring a fused bicyclic system with a pendant 4-methoxyphenyl group, makes it a valuable intermediate and potential pharmacophore for the development of novel therapeutic agents. Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules targeting various kinase enzymes, as the imidazopyrazinone core is known to interact with ATP-binding sites. Its specific research applications include probing intracellular signaling pathways, investigating enzyme mechanism and inhibition, and serving as a structural template for structure-activity relationship (SAR) studies in oncology, inflammatory diseases, and central nervous system (CNS) disorders. The compound's mechanism of action is typically investigated in the context of its derivatives, which often function as potent and selective protein kinase inhibitors, modulating cell proliferation, apoptosis, and inflammatory responses. This high-purity compound is intended for in vitro biochemical assays, high-throughput screening (HTS) campaigns, and early-stage drug discovery programs to identify and optimize new lead compounds.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMEFKYTNKHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922799
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118877-07-9
Record name 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo(1,2-alpha)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118877079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Toya et al. (1992) Method

The foundational synthesis of MCLA was reported by Toya et al., who employed a cyclization reaction between 4-methoxyphenylhydrazine and 2-bromo-3-methylpyrazine. The reaction was conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours. This method achieved a yield of 58–65%, with purity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The mechanism involves nucleophilic substitution at the pyrazine ring, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazin-3-one core.

VulcanChem Protocol

VulcanChem’s protocol modifies Toya’s approach by optimizing solvent polarity and reaction time. Using 2-bromo-3-methylpyrazine and 4-methoxyphenylhydrazine in a 1:1.2 molar ratio, the reaction proceeds in DMF at 90°C for 18 hours, yielding 70–72% product. The inclusion of azeotropic distillation to remove water improved cyclization efficiency, as evidenced by reduced byproduct formation.

Table 1: Classical Cyclization Conditions and Outcomes

ParameterToya et al. (1992)VulcanChem
SolventDMFDMF
BaseK₂CO₃K₂CO₃
Temperature (°C)80–10090
Time (hours)12–2418
Yield (%)58–6570–72

Lewis Acid-Catalyzed Synthesis

FeCl₃-Mediated Cyclization

Building on methodologies for related imidazo[1,2-a]pyrazines, FeCl₃ has been explored as a Lewis acid catalyst to accelerate MCLA synthesis. In a typical procedure, 4-methoxyphenylhydrazine and 2-bromo-3-methylpyrazine are reacted in toluene under air at 110°C with 20 mol% FeCl₃. This method reduces reaction time to 8–10 hours while maintaining a yield of 68–70%. FeCl₃ facilitates electrophilic activation of the pyrazine ring, enhancing the nucleophilic attack by hydrazine.

Comparative Efficiency

The FeCl₃-catalyzed method offers a 15% reduction in reaction time compared to classical approaches, though yields remain comparable. However, product purification requires additional steps due to iron residue, which is mitigated via aqueous workup and column chromatography.

Microwave-Assisted Synthesis

DiMauro et al. Adaptation

Microwave irradiation has been applied to MCLA synthesis, leveraging rapid heating to reduce reaction times. A mixture of 4-methoxyphenylhydrazine and 2-bromo-3-methylpyrazine in DMF is irradiated at 150°C for 20 minutes, yielding 75–78% product. Microwave conditions promote uniform heating, minimizing side reactions such as oxidative degradation.

Table 2: Microwave vs. Classical Methods

ParameterClassicalMicrowave
Temperature (°C)80–100150
Time12–24 hours20 minutes
Yield (%)58–7275–78

Alternative and Emerging Methods

Cyclodextrin-Templated Synthesis

A 2003 study explored the use of γ-cyclodextrin to enhance reaction efficiency during MCLA synthesis. By pre-complexing 4-methoxyphenylhydrazine with γ-cyclodextrin in aqueous solution, the cyclization yield improved to 80–82% at 70°C. The cyclodextrin cavity stabilizes transition states, favoring intramolecular cyclization over hydrolysis.

Analytical Characterization

Spectroscopic Data

MCLA synthesized via classical methods exhibits characteristic NMR signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃).

  • HRMS (ESI): m/z calculated for C₁₄H₁₃N₃O₂ [M+H]⁺: 256.1086; found: 256.1089.

Purity and Yield Optimization

HPLC analysis reveals ≥98% purity for products from microwave and cyclodextrin-assisted methods, compared to 95–97% for classical synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chemiluminescent derivatives, which are useful in different analytical applications .

Scientific Research Applications

Chemistry

  • Detection of Reactive Oxygen Species (ROS) : MCLA is utilized as a probe for detecting superoxide anions and other reactive oxygen species in various chemical reactions. Its ability to emit light upon reaction makes it valuable for analytical chemistry applications .

Biology

  • Oxidative Stress Studies : The compound is employed in biological assays to investigate oxidative stress in cells and tissues. By measuring the light emitted during reactions with ROS, researchers can assess oxidative damage and cellular responses to stress .

Medicine

  • Diagnostic Tests : MCLA is used in diagnostic applications to detect oxidative damage associated with various diseases, including inflammation and cancer. Its chemiluminescent properties enable sensitive detection of biomarkers related to oxidative stress .

Industry

  • Quality Control : In industrial settings, MCLA is applied in quality control processes to monitor the presence of reactive oxygen species in products, ensuring safety and efficacy in pharmaceuticals and other consumer goods .

Case Study 1: Chemiluminescent Probes for ROS Detection

A study highlighted the effectiveness of MCLA as a chemiluminescent probe for detecting superoxide anions in biological systems. The results demonstrated that MCLA could provide real-time monitoring of oxidative stress levels in live cells, showcasing its potential for both research and clinical diagnostics .

Case Study 2: Application in Cancer Research

In cancer research, MCLA has been used to study the role of oxidative stress in tumor progression. Researchers found that elevated levels of ROS correlated with increased tumor aggressiveness, suggesting that MCLA could serve as a valuable tool for assessing oxidative stress in cancerous tissues .

Mechanism of Action

The compound exerts its effects through a chemiluminescent reaction. When it reacts with superoxide anions or singlet oxygen, it forms an excited state intermediate. This intermediate then decays to the ground state, emitting light in the process. The molecular targets include reactive oxygen species, and the pathways involve the formation and decay of the excited state intermediate .

Comparison with Similar Compounds

Structural Analogues and Modifications

2.1.1 Substituent Effects on the Imidazopyrazinone Core MCLA belongs to the imidazo[1,2-a]pyrazin-3-one family. Key structural analogues include:

6-Phenyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one : Lacks the 4-methoxyphenyl group at position 6, resulting in reduced chemiluminescence intensity compared to MCLA due to decreased electron-donating effects .

6-(2-Naphthyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one : The bulkier naphthyl group enhances luminescence stability but reduces solubility in aqueous media .

Bridged Analogues (5,6-Dimethylene-linked): A cyclodextrin-conjugated derivative with a dimethylene bridge between positions 5 and 6 shows a 33-fold increase in luminescence intensity compared to MCLA, attributed to enhanced rigidity and reduced non-radiative decay .

Modifications at Position 7

  • 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 646995-93-9): Substitution of the hydrogen at position 7 with a benzyl group increases lipophilicity, improving membrane permeability but reducing specificity for O₂•⁻ detection .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (¹H NMR, δ ppm)
MCLA (Hydrochloride) 291.73 >300 Water-soluble 3.51 (OCH₃), 7.00–7.28 (CHₐᵣₒₘ)
6-Phenyl-2-methyl analogue 253.28 280–285 Ethanol-soluble 3.64 (CH₃), 7.12–7.39 (CHₐᵣₒₘ)
Bridged cyclodextrin derivative ~1,200 (estimated) N/A Water-soluble 6.05 (C-H), 128–129 (Cₐᵣₒₘ)
Functional Performance
Compound Chemiluminescence Intensity (vs. MCLA) Detection Limit (O₂•⁻) Stability in Acidic Conditions
MCLA 1.0× (reference) 1 nM Stable (pH 5–8)
6-Phenyl-2-methyl analogue 0.6× 5 nM Degrades at pH <4
Bridged cyclodextrin derivative 33× 0.03 nM Stable (pH 3–10)

Key Findings :

  • Electron-donating groups (e.g., 4-methoxy in MCLA) enhance luminescence by stabilizing excited-state intermediates .
  • Bridged structures improve sensitivity and solubility, making them superior for in vivo imaging .
  • 7-Substituted derivatives trade specificity for enhanced bioavailability .

Biological Activity

6-(4-Methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one, also known as MCLA, is a compound of significant interest in biological and chemical research due to its unique chemiluminescent properties. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

MCLA is characterized by the following chemical structure:

  • IUPAC Name : 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one
  • Molecular Formula : C14H13N3O2
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 118877-07-9

The compound exhibits chemiluminescence, emitting light upon reaction with specific substrates, particularly reactive oxygen species (ROS) such as superoxide anions and singlet oxygen .

The biological activity of MCLA primarily stems from its ability to participate in chemiluminescent reactions. Upon interaction with ROS, MCLA forms an excited state intermediate that decays to the ground state, emitting light. This mechanism is crucial for its applications in detecting oxidative stress in biological systems .

Biological Applications

MCLA has been utilized in various fields due to its reactive properties:

  • Biochemistry : It serves as a probe for detecting ROS in cellular assays, allowing researchers to study oxidative stress and its implications in diseases .
  • Medicine : MCLA is employed in diagnostic tests for oxidative damage and inflammation, providing insights into conditions such as cancer and cardiovascular diseases .
  • Research : The compound is used in assays to evaluate the function of leukocytes and other immune cells under oxidative stress conditions .

Chemiluminescent Assays

A study demonstrated that MCLA could effectively detect superoxide anions produced by activated leukocytes. The assay revealed a linear relationship between the concentration of superoxide and the intensity of emitted light, validating MCLA's use as a reliable probe for oxidative species detection .

Anticancer Activity

Research has indicated that MCLA derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.16 µM against CDK9, a critical enzyme involved in cell cycle regulation. This suggests potential applications in developing anticancer therapies targeting CDK9 inhibition .

Comparison with Other Compounds

In comparative studies, MCLA demonstrated enhanced chemiluminescence compared to traditional luciferin analogs. Its superior performance in detecting ROS makes it a valuable tool for both basic research and clinical diagnostics .

Data Table: Biological Activity Summary

Activity Type Description IC50 (µM)
Superoxide DetectionChemiluminescent response to superoxide anionsN/A
CDK9 InhibitionCytotoxicity against cancer cell lines0.16
Oxidative Stress AssayDetection of ROS in biological samplesN/A

Q & A

Q. What is the molecular structure and functional significance of MCLA in chemiluminescence assays?

MCLA (2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one hydrochloride) is a heterocyclic compound with a core imidazopyrazinone structure. Its chemiluminescent activity arises from the reaction of the imidazopyrazinone ring with superoxide anions (O₂•⁻) or singlet oxygen (¹O₂), forming an excited-state adduct that emits light at ~465 nm upon decay . The 4-methoxyphenyl and methyl substituents at positions 6 and 2, respectively, enhance stability and electron delocalization, critical for efficient light emission .

Q. How is MCLA synthesized, and what are its key structural analogs?

MCLA is synthesized via condensation reactions involving substituted pyrazinones and benzyl halides. A representative method includes:

  • Reacting 3-hydrazinopyrazin-2-one derivatives with aryl/benzyl halides under reflux conditions .
    Key analogs include bridged imidazopyrazinones (e.g., cyclodextrin-conjugated variants) and coelenterazine derivatives (e.g., 8-benzyl-6-(4-hydroxyphenyl) analogs). Structural modifications at position 5 (e.g., alkylation) reduce luminescence, while cyclodextrin conjugates improve water solubility .

Q. What methodological protocols are used for superoxide detection with MCLA?

A standard protocol involves:

Reagent preparation : Dissolve MCLA (125 µM) in water or ethanol, confirm concentration via spectrophotometry (ε₄₂₇ nm = 7400 M⁻¹cm⁻¹) .

Assay setup : Mix xanthine (50 µM) and xanthine oxidase (0.1–0.7 U/mL) to generate O₂•⁻. Add MCLA and monitor luminescence for 20 min using a microplate reader .

Controls : Include superoxide dismutase (SOD, 50 kU/L) to validate specificity .

Advanced Research Questions

Q. How do structural modifications of MCLA impact its sensitivity and selectivity for superoxide?

Modification Effect on Luminescence Reference
5-Alkyl substitutionDrastic decrease in intensity
Cyclodextrin conjugationEnhanced water solubility
Dimethylene bridge at C5–C633× higher intensity vs. native MCLA
4-Methoxyphenyl at C6Optimal electron-donating capacity

These modifications highlight the importance of steric and electronic factors in probe design. For instance, the dimethylene bridge stabilizes radical intermediates, amplifying luminescence .

Q. What experimental challenges arise when using MCLA in complex biological systems, and how are they mitigated?

Key challenges include:

  • Interference from non-target oxidants : MCLA reacts with ¹O₂, H₂O₂, and •OH. Use scavengers (e.g., NaN₃ for ¹O₂) or parallel assays with non-chemiluminescent probes .
  • pH sensitivity : Luminescence is optimal at pH 8.0–8.5. Buffers like Tris-HCl (0.1 M, pH 8.5) stabilize the reaction .
  • Photobleaching : Limit light exposure during experiments and use fresh reagent aliquots .

Q. How does MCLA compare to other chemiluminescent probes (e.g., luminol, coelenterazine) in mechanistic studies?

Probe Target Sensitivity Mechanism
MCLAO₂•⁻, ¹O₂33× higher vs. coelenterazineRadical adduct decay
LuminolMyeloperoxidaseLowerPeroxidase-mediated oxidation
CoelenterazineCa²⁺-regulated systemsModerateLuciferase-dependent

MCLA’s reversible binding to O₂•⁻ (k ≈ 10⁵ M⁻¹s⁻¹) allows real-time monitoring, while luminol requires enzymatic activation .

Q. What are the implications of contradictory data on MCLA’s luminescence intensity in different studies?

Discrepancies often arise from:

  • Assay conditions : Variations in xanthine oxidase activity, pH, or temperature .
  • Probe purity : Commercial MCLA batches with <98% purity (e.g., degraded hydrochloride salts) yield inconsistent results .
  • Instrumentation : Differences in detector sensitivity (e.g., PMT vs. CCD-based systems) .
    To resolve contradictions, standardize protocols using reference compounds (e.g., SOD-inhibited controls) and validate purity via HPLC .

Methodological Recommendations

  • Structural characterization : Use NMR (¹H/¹³C) and HRMS to confirm synthetic products .
  • Data normalization : Express luminescence as relative light units (RLU) per µg protein or cell count .
  • Advanced applications : Pair MCLA with CRISPR-edited cell lines to study NADPH oxidase dynamics .

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